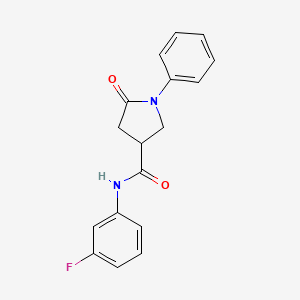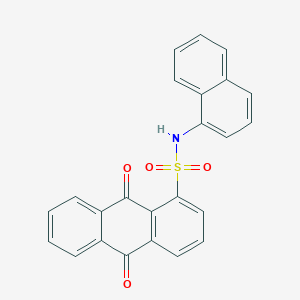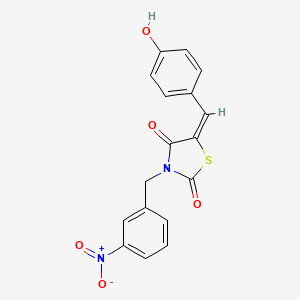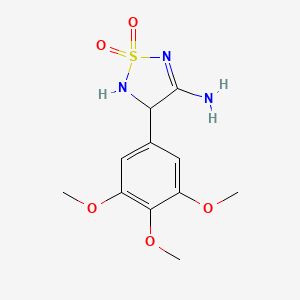
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as FPOP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in various scientific research applications due to its ability to selectively label proteins and peptides. This labeling technique is known as fast photochemical oxidation of proteins (N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide) and involves the use of N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide to generate highly reactive hydroxyl radicals that selectively modify solvent-exposed amino acid residues in proteins and peptides. This technique has been used in various studies to gain insights into protein structure, interactions, and dynamics.
Mecanismo De Acción
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide generates hydroxyl radicals in the presence of hydrogen peroxide and UV light. These hydroxyl radicals react with amino acid residues in proteins and peptides, leading to modifications such as oxidation, nitration, and carbonylation. The selectivity of N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling is based on the solvent accessibility of amino acid residues, with more solvent-exposed residues being more susceptible to labeling.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling has been used to study various biochemical and physiological effects, including protein-protein interactions, protein folding, and protein dynamics. N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been used to study the effects of oxidative stress on proteins and peptides, which is relevant to various diseases such as neurodegenerative diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling is its ability to selectively label proteins and peptides, allowing for detailed insights into protein structure and function. N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling is also a relatively fast and simple technique that can be used in various experimental conditions. However, N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling does have some limitations, including the potential for non-specific labeling and the requirement for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide research, including the development of new labeling strategies, the application of N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide to study membrane proteins and other challenging targets, and the integration of N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide with other techniques such as mass spectrometry and NMR spectroscopy. N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling may also have potential applications in drug discovery and development, particularly in the identification of drug targets and the optimization of drug efficacy and safety.
Métodos De Síntesis
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with aniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a suitable catalyst to produce N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. The purity of the final product can be improved using various purification techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFIJKRMBAIGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149605.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)